molecular formula C15H22BrNO3 B2610523 Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate CAS No. 357387-45-2

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate

Cat. No. B2610523
CAS RN: 357387-45-2
M. Wt: 344.249
InChI Key: VHCRYZQQANTBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a polycyclic hydrocarbon that has been extensively studied for its potential therapeutic uses. This compound is a promising compound due to its unique structure and potential pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

Brominations of Cyclic Acetals from α-Amino Acids and α- or β-Hydroxy Acids with N-Bromosucinimide : This study discusses the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds, a method that could potentially be applied or adapted for the synthesis and functionalization of Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate (Zimmermann & Seebach, 1987).

Amine-induced Rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones : This research presents a reaction pathway that might offer insights into the chemical reactivity and potential transformations of this compound, particularly in the context of synthesizing α-substituted amides or other derivatives through rearrangement reactions (Sanchez & Parcell, 1990).

Potential Applications in Material Science and Catalysis

Copper(II) Complexes with Some 3-amino-1-propanols : This study explores the formation of copper(II) complexes with 3-amino-1-propanol and its derivatives, which might be analogous to applications involving this compound in the formation of metal complexes for catalysis or material science applications (Liǹdgren et al., 1983).

Biochemical Applications and Enzymatic Studies

Pentanol Isomer Synthesis in Engineered Microorganisms : This paper details the use of metabolic engineering to produce pentanol isomers, illustrating a potential application area for this compound in biotechnological production processes, where its derivatives could serve as intermediates or targets for microbial synthesis (Cann & Liao, 2009).

properties

IUPAC Name

methyl 2-[(3-bromoadamantane-1-carbonyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-9(12(18)20-2)17-13(19)14-4-10-3-11(5-14)7-15(16,6-10)8-14/h9-11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCRYZQQANTBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.